4-Bromo-5-chloro-2-nitrobenzoic acid
Description
4-Bromo-5-chloro-2-nitrobenzoic acid (CAS: 1437795-19-1, MFCD24448760) is a halogenated nitrobenzoic acid derivative with the molecular formula C₇H₃BrClNO₄ . The compound features a benzoic acid backbone substituted with bromine at position 4, chlorine at position 5, and a nitro group at position 2 (Figure 1). This substitution pattern imparts unique electronic and steric properties, making it valuable in synthetic chemistry, particularly as a building block for pharmaceuticals, agrochemicals, and heterocyclic compounds .
Properties
IUPAC Name |
4-bromo-5-chloro-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO4/c8-4-2-6(10(13)14)3(7(11)12)1-5(4)9/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFRRYXKIYKBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289485 | |
| Record name | 4-Bromo-5-chloro-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437795-19-1 | |
| Record name | 4-Bromo-5-chloro-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437795-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-chloro-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-nitrobenzoic acid typically involves the nitration of 4-Bromo-5-chlorobenzoic acid. The process can be summarized as follows:
Nitration Reaction: 4-Bromo-5-chlorobenzoic acid is treated with a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0-5°C). The reaction mixture is stirred for several hours to ensure complete nitration.
Isolation and Purification: The reaction mixture is poured into ice-cold water to precipitate the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing bromine or chlorine.
Reduction Reactions: 4-Bromo-5-chloro-2-aminobenzoic acid.
Coupling Reactions: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
Pharmaceutical Applications
4-Bromo-5-chloro-2-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of drugs targeting specific biological pathways due to its structural features that allow for selective interactions with biological targets.
Case Study: Synthesis of Antidiabetic Agents
Research has demonstrated that derivatives of this compound can be synthesized to develop new antidiabetic agents. For instance, the compound is involved in the synthesis of SGLT-2 inhibitors, which are used to manage type 2 diabetes by promoting glucose excretion through the kidneys .
Agrochemical Applications
The compound is also used in the formulation of agrochemicals, particularly herbicides and pesticides. Its halogenated structure enhances its effectiveness against specific pests while minimizing degradation in environmental conditions.
Case Study: Herbicide Development
Research indicates that modifications of this compound can lead to the development of novel herbicides that selectively target weed species without harming crops. This selectivity is crucial for sustainable agricultural practices.
Dye and Pigment Production
In industrial applications, this compound is utilized as a precursor for synthesizing dyes and pigments. The presence of multiple functional groups allows for versatile reactions that can yield vibrant colors suitable for textiles and coatings.
Case Study: Colorant Synthesis
A study highlighted the use of this compound in creating azo dyes, which are widely used due to their bright colors and stability. The synthesis process involves coupling reactions with diazonium salts derived from aromatic amines .
Material Science
The compound has potential applications in material science, particularly in developing polymers and resins with enhanced thermal stability and chemical resistance.
Case Study: Polymer Development
Recent research explored the incorporation of this compound into polymer matrices to improve mechanical properties and thermal resistance, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-nitrobenzoic acid depends on the specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring can influence its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen Variants
Table 1: Substitution Patterns and Molecular Formulas
Key Observations :
- Positional Isomerism : Moving the bromine and chlorine substituents (e.g., 4-Bromo-5-chloro vs. 5-Bromo-4-chloro) alters steric hindrance and electronic distribution. For instance, the nitro group at position 2 in the target compound may facilitate intramolecular hydrogen bonding with the carboxylic acid group, enhancing crystallinity compared to isomers with nitro at position 5 .
Functional Group Modifications
Table 2: Derivatives and Their Reactivity
Key Findings :
- Nitro Group Impact: The nitro group in this compound enables reduction to amines (e.g., for benzimidazole synthesis) and participation in cycloaddition reactions, unlike non-nitro analogs like 5-Bromo-2-chlorobenzoic acid .
- Ester Derivatives : Methyl or ethyl esters (e.g., Methyl 4-bromo-2-chlorobenzoate) exhibit lower acidity and are preferred in cross-coupling reactions, whereas the free carboxylic acid form is optimal for hydrogen-bond-directed crystallization .
Research Limitations and Contradictions
- Data Gaps : Melting points and solubility data for this compound are absent in the provided evidence; estimates are based on analogs like 5-Bromo-2-chlorobenzoic acid (m.p. 155–157°C) .
- Synthetic Challenges : 3-Bromo-4-chloro-5-nitrobenzoic acid () is reported in crystallography studies but lacks documented applications in drug discovery, highlighting variability in utility among isomers.
Biological Activity
4-Bromo-5-chloro-2-nitrobenzoic acid (CAS Number: 392319-07-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and applications in medicinal chemistry, particularly focusing on its role as an intermediate in the production of various therapeutic agents.
- Molecular Formula : C₇H₃BrClN₄O₄
- Molecular Weight : 246.01 g/mol
- Melting Point : 165–169 °C
- Density : 1.9 g/cm³
Biological Activity
This compound has been studied for its potential applications in various therapeutic areas, including:
Anticancer Activity
Research indicates that this compound serves as an intermediate in the synthesis of Lonafarnib, a drug investigated for its anticancer properties. Lonafarnib has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Antibacterial Properties
The compound has also demonstrated antibacterial activity. It is part of a structural class that has been linked to the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. Compounds with similar structures have been shown to possess broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes key synthetic routes:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nitration | Nitric Acid (HNO₃) | 70 |
| 2 | Bromination | N-Bromosuccinimide (NBS) | 65 |
| 3 | Chlorination | Thionyl Chloride (SOCl₂) | 60 |
| 4 | Hydrolysis | Water/Acidic conditions | 80 |
Case Studies
Several studies have highlighted the biological relevance of compounds related to this compound:
- Antidiabetic Agents : Compounds derived from this structure are being investigated for their role as SGLT2 inhibitors, which are crucial for diabetes management by preventing glucose reabsorption in the kidneys .
- Antiviral Applications : Similar nitrobenzoic acids have been evaluated for their antiviral properties, particularly against HIV, showcasing the versatility of this chemical class in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
